
1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an aminoacetyl group attached to the pyrrole ring
準備方法
The synthesis of 1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole can be achieved through several methods:
-
Synthetic Routes
Aminoacetylation of Pyrrole: One common method involves the aminoacetylation of pyrrole using aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the aminoacetyl chloride.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors. For example, the reaction of 1,4-diketones with ammonia or primary amines can lead to the formation of pyrrole derivatives, which can then be further functionalized to introduce the aminoacetyl group.
-
Industrial Production Methods
- Industrial production often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient and scalable synthesis of this compound with high purity and yield.
化学反応の分析
1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrrole-2,5-dione derivatives.
-
Reduction
- Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of 1-(Aminoethyl)-2,5-dihydro-1H-pyrrole.
-
Substitution
- The aminoacetyl group can undergo nucleophilic substitution reactions. For instance, reaction with alkyl halides in the presence of a base can lead to the formation of N-alkylated derivatives.
-
Common Reagents and Conditions
- Typical reagents include aminoacetyl chloride, triethylamine, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve anhydrous solvents and controlled temperatures.
科学的研究の応用
1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole has found applications in various scientific research fields:
-
Chemistry
- It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the introduction of various functional groups, making it valuable in organic synthesis.
-
Biology
- The compound has been studied for its potential biological activities. Derivatives of this compound have shown promise as enzyme inhibitors and antimicrobial agents.
-
Medicine
- In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.
-
Industry
- The compound is used in the development of specialty chemicals and materials. Its unique structure allows for the design of novel polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole and its derivatives involves interactions with molecular targets such as enzymes and receptors. The aminoacetyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing binding affinity.
類似化合物との比較
1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(Acetyl)-2,5-dihydro-1H-pyrrole: Lacks the amino group, resulting in different reactivity and biological activity.
1-(Aminoacetyl)-1H-pyrrole: The absence of the dihydro structure affects its chemical properties and reactivity.
2-(Aminoacetyl)-1H-pyrrole: The position of the aminoacetyl group influences its interactions and applications.
-
Uniqueness
- The presence of both the aminoacetyl group and the dihydro structure in this compound imparts unique chemical and biological properties. This combination allows for versatile reactivity and potential applications in various fields.
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
2-amino-1-(2,5-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H10N2O/c7-5-6(9)8-3-1-2-4-8/h1-2H,3-5,7H2 |
InChIキー |
LNFMMKMNUMYKPI-UHFFFAOYSA-N |
正規SMILES |
C1C=CCN1C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


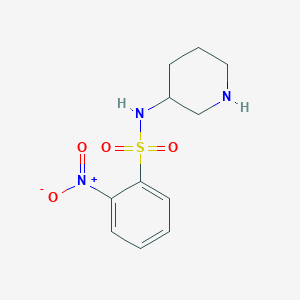
![Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13251406.png)
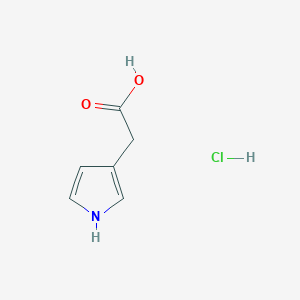
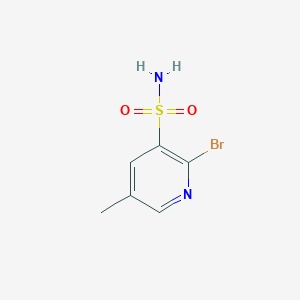



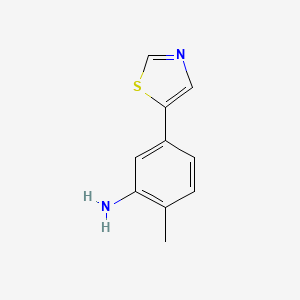
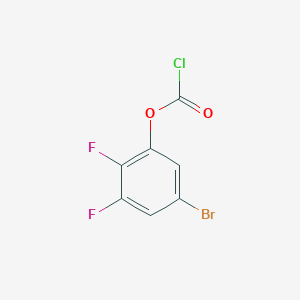
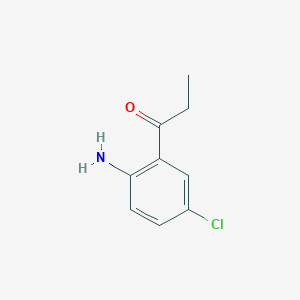
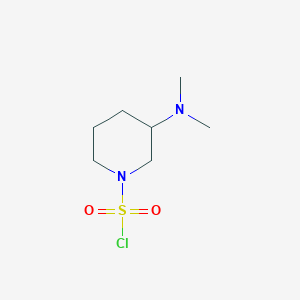
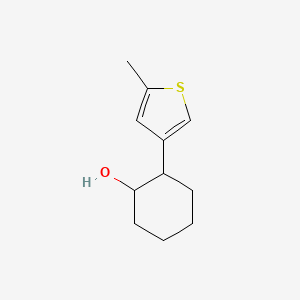
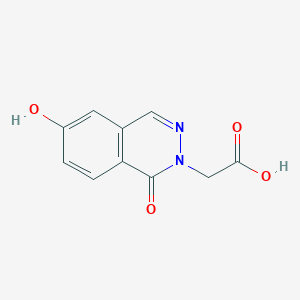
![(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B13251464.png)
